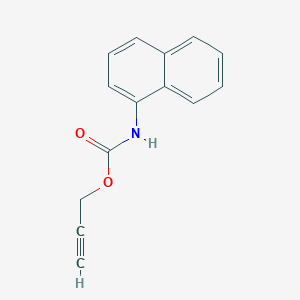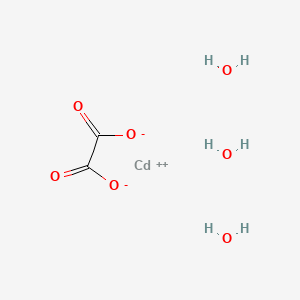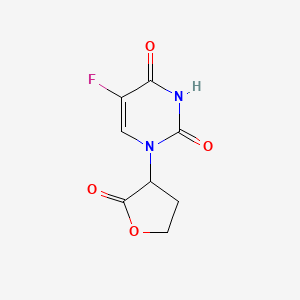
5-Fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis may begin with commercially available pyrimidine derivatives and fluorinated compounds.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the oxo group to hydroxyl.
Substitution: Nucleophilic substitution reactions at the fluorine or pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxo derivatives, while reduction could produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting replication or transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar pyrimidine structure.
5-Fluorocytosine: An antifungal agent used in combination with other drugs.
5-Fluoro-2’-deoxyuridine: A nucleoside analog used in cancer treatment.
Uniqueness
5-Fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione is unique due to its specific structural features, such as the tetrahydrofuran ring and the oxo group, which may confer distinct biological activities and chemical reactivity compared to other fluorinated pyrimidine derivatives.
Propiedades
Número CAS |
19674-79-4 |
|---|---|
Fórmula molecular |
C8H7FN2O4 |
Peso molecular |
214.15 g/mol |
Nombre IUPAC |
5-fluoro-1-(2-oxooxolan-3-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H7FN2O4/c9-4-3-11(8(14)10-6(4)12)5-1-2-15-7(5)13/h3,5H,1-2H2,(H,10,12,14) |
Clave InChI |
NRBFQWKKTTWGQQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C1N2C=C(C(=O)NC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


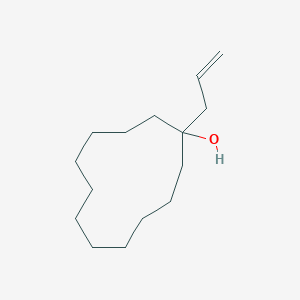

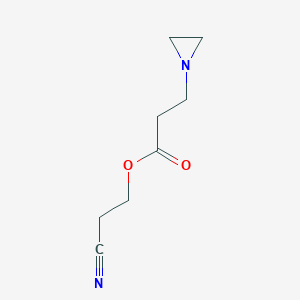
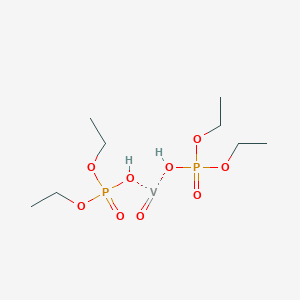
![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
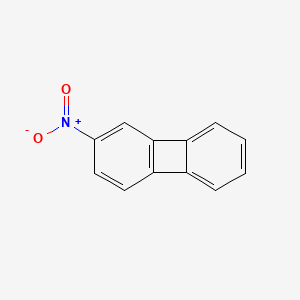

pentasilolane](/img/structure/B14698059.png)


